Coptisine sulfate

Description

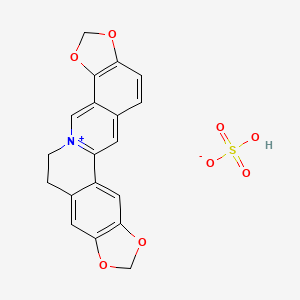

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H15NO8S |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

hydrogen sulfate;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene |

InChI |

InChI=1S/C19H14NO4.H2O4S/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;1-5(2,3)4/h1-2,5-8H,3-4,9-10H2;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

LHNQVPXIJDUPAX-UHFFFAOYSA-M |

Canonical SMILES |

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Chemical Characterization of Coptisine Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine, a protoberberine alkaloid primarily extracted from the traditional Chinese medicinal plant Coptis chinensis (Huanglian), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] However, its therapeutic potential is often limited by poor bioavailability. The synthesis of coptisine into its sulfate salt is a strategic approach to enhance its solubility and potentially improve its pharmacokinetic profile. This technical guide provides a comprehensive overview of a proposed synthesis method for coptisine sulfate, detailed protocols for its chemical characterization, and an exploration of its known interactions with key cellular signaling pathways. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Synthesis of this compound

Extraction and Purification of Coptisine

Coptisine is typically extracted from the dried rhizomes of Coptis chinensis. Various methods have been developed to isolate this alkaloid with high purity.

Experimental Protocol: Extraction of Coptisine

-

Maceration and Extraction:

-

Grind dried rhizomes of Coptis chinensis into a fine powder.

-

Immerse the powder in 50% methanol-water (v/v) at a solid-to-liquid ratio of 1:10 (w/v).[4]

-

Perform ultrasonic-assisted extraction at 50°C for 30 minutes.[4]

-

Allow the mixture to stand at room temperature for 30 minutes.

-

Centrifuge the mixture at 6000 x g for 10 minutes and collect the supernatant.[4]

-

Repeat the extraction process twice more with the remaining solid residue to ensure maximum yield.

-

Combine the supernatants from all three extractions.

-

-

Purification by Column Chromatography:

-

Concentrate the combined supernatant under reduced pressure to obtain a crude extract.

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system of chloroform-methanol to separate the different alkaloid components.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing coptisine.

-

Further purify the coptisine-rich fractions by recrystallization from ethanol to obtain high-purity coptisine.

-

Proposed Sulfation of Coptisine

This proposed method is adapted from the synthesis of berberine sulfate.[2][3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

Dissolve purified coptisine in an appropriate aqueous solvent.

-

Under constant stirring, slowly add a dilute solution of sulfuric acid (e.g., 30-45% v/v) to the coptisine solution. The volume ratio of the coptisine solution to the sulfuric acid solution can be optimized, with ratios between 15:1 and 30:1 being a starting point.[3]

-

Heat the reaction mixture to 70-95°C and maintain the temperature with continuous stirring for 3-5 hours.[3]

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of coptisine hydrogen sulfate.

-

Filter the precipitate and wash it with a small amount of cold distilled water.

-

Dry the collected coptisine hydrogen sulfate.

-

To obtain the neutral sulfate salt, dissolve the coptisine hydrogen sulfate in distilled water and carefully add a 10% (w/v) sodium hydroxide solution dropwise until the pH of the solution is adjusted to 7.0-8.0.[3]

-

Remove the water under reduced pressure.

-

Add 80-90% ethanol to the residue and reflux for 30 minutes.[3]

-

Filter the hot solution and allow the filtrate to cool and crystallize for at least 4 hours.

-

Collect the crystalline this compound by filtration and recrystallize from 80-90% ethanol to achieve high purity.

-

Dry the final product under vacuum.

-

Diagram of the Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are detailed protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized this compound and for quantitative analysis.

Experimental Protocol: HPLC Analysis

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer solution (e.g., 30 mM sodium sulfate buffer adjusted to pH 2.5 with phosphoric acid).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30°C.[4]

-

Detection Wavelength: 276 nm or 300 nm.[4]

-

Injection Volume: 20 µL.[4]

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

| Parameter | Value | Reference |

| Column | C18 (4.6 x 250 mm, 5 µm) | [5] |

| Mobile Phase | Acetonitrile and 30 mM Na2SO4 buffer (pH 2.5) | [6] |

| Flow Rate | 1.0 mL/min | [6] |

| Temperature | 30°C | [4] |

| Detection | 276 nm / 300 nm | [4] |

| Injection Volume | 20 µL | [4] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.[7]

-

Sample Infusion: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, directly into the ESI source.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular ion of coptisine [C19H14NO4]+ at m/z 320.08. The fragmentation pattern can be analyzed in MS/MS mode to further confirm the structure. A characteristic fragment ion for coptisine is observed at m/z 292, resulting from the loss of CO.[8] The presence of the sulfate counter-ion can be inferred from the overall charge and may be observed in the negative ion mode at m/z 97 [HSO4]-.[9]

| Ion | Expected m/z | Note | Reference |

| [Coptisine]+ | 320.08 | Molecular ion of coptisine | [8] |

| [Coptisine-CO]+ | 292.08 | Characteristic fragment of coptisine | [8] |

| [HSO4]- | 97.00 | Sulfate counter-ion (in negative mode) | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound.

Experimental Protocol: NMR Analysis

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated water (D2O).

-

Experiments: Acquire 1H NMR and 13C NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5 mL of the deuterated solvent.

-

Expected Results: The 1H NMR spectrum of coptisine is characterized by distinct signals in the aromatic region. The chemical shifts will be influenced by the solvent and the presence of the sulfate counter-ion. For reference, the H-13 proton of protoberberine alkaloids typically appears as a singlet at around δ 8.7 ppm.[10] The 13C NMR spectrum will show the corresponding carbon resonances.

| Nucleus | Expected Chemical Shift Range (ppm) | Note | Reference |

| 1H (H-13) | ~8.7 | Characteristic singlet for protoberberine alkaloids | [10] |

| 1H (Aromatic) | 7.0 - 9.0 | Multiple signals | |

| 1H (Methylene) | 3.0 - 5.0 | Signals from the dihydroisoquinoline core | |

| 13C (Aromatic) | 100 - 150 | Multiple signals | |

| 13C (Quaternary) | 140 - 160 | Signals from substituted aromatic carbons |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: FT-IR Analysis

-

Instrumentation: FT-IR spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR accessory for direct analysis of the solid sample.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm-1.

-

Expected Results: The spectrum will show characteristic absorption bands for the functional groups in coptisine, such as C-H stretching of aromatic rings, C=C stretching, and C-O stretching of the methylenedioxy groups. Importantly, the presence of the sulfate group will be indicated by strong absorption bands typically in the region of 1210-1260 cm-1 (asymmetric S=O stretching) and 1040-1060 cm-1 (symmetric S=O stretching).[11]

| Functional Group | Expected Absorption Range (cm-1) | Reference |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | 2850 - 3000 | |

| Aromatic C=C Stretch | 1450 - 1600 | |

| C-O Stretch (Methylenedioxy) | 1030 - 1250 | |

| Asymmetric S=O Stretch (Sulfate) | 1210 - 1260 | [11] |

| Symmetric S=O Stretch (Sulfate) | 1040 - 1060 | [11] |

Diagram of the Characterization Workflow

Caption: Workflow for the chemical characterization of this compound.

Known Signaling Pathways Modulated by Coptisine

Coptisine exerts its biological effects by modulating several key intracellular signaling pathways, which are critical in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Coptisine has been shown to inhibit the activation of this pathway.[12]

Diagram of Coptisine's effect on the NF-κB Pathway

Caption: Coptisine inhibits NF-κB activation by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation and cell proliferation. Coptisine has been demonstrated to suppress the activation of key components of this pathway, including p38 and JNK.[13]

Diagram of Coptisine's effect on the MAPK Pathway

Caption: Coptisine inhibits the MAPK pathway by blocking the phosphorylation of p38 and JNK.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes cell survival, growth, and proliferation. Coptisine has been shown to induce autophagic cell death in cancer cells by down-regulating this pathway.[14]

Diagram of Coptisine's effect on the PI3K/Akt Pathway

Caption: Coptisine inhibits the PI3K/Akt pathway, leading to decreased cell survival and proliferation.

Conclusion

The synthesis of this compound represents a promising strategy to enhance the therapeutic applicability of this potent natural alkaloid. This guide provides a foundational framework for its synthesis and comprehensive chemical characterization. The detailed experimental protocols, though in part adapted from similar compounds, offer a robust starting point for researchers. Furthermore, the elucidation of coptisine's interactions with key signaling pathways such as NF-κB, MAPK, and PI3K/Akt provides a deeper understanding of its mechanism of action and highlights its potential for the development of novel therapeutics for a range of diseases. Further research is warranted to optimize the synthesis of this compound and to fully evaluate its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. CN1485326A - Process for preparing berberine sulphate - Google Patents [patents.google.com]

- 3. CN1324026C - Process for preparing berberine sulphate - Google Patents [patents.google.com]

- 4. Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Application of 1H-NMR spectroscopy to validation of berberine alkaloid reagents and to chemical evaluation of Coptidis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Coptisine induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Coptisine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of coptisine sulfate, a bioactive isoquinoline alkaloid derived from Coptis chinensis. The information presented herein is intended to support research, discovery, and development efforts related to this compound.

Introduction

Coptisine, a protoberberine alkaloid, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective properties.[1] However, its therapeutic potential is closely linked to its pharmacokinetic profile and bioavailability, which are characterized by poor oral absorption and rapid elimination.[2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of coptisine is paramount for the development of effective drug delivery systems and therapeutic strategies. This guide summarizes the current state of knowledge on the pharmacokinetics and bioavailability of this compound, with a focus on quantitative data, experimental methodologies, and the underlying transport mechanisms.

Pharmacokinetic Profile of Coptisine

The pharmacokinetic properties of coptisine have been primarily investigated in rat models following both oral and intravenous administration. These studies consistently demonstrate low oral bioavailability.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of coptisine reported in the literature.

Table 1: Pharmacokinetic Parameters of Coptisine in Rats After a Single Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (mg/L·h) | Absolute Bioavailability (%) | Reference |

| 30 | 44.15 ± 12.34 | 0.5 | 63.24 ± 15.78 | 1.87 | [1][2] |

| 50 | - | - | - | 8.9 | [3][5] |

| 75 | 55.67 ± 18.92 | 0.5 | 78.91 ± 20.45 | 0.94 | [1][2] |

| 150 | 66.89 ± 21.56 | 0.5 | 87.97 ± 23.11 | 0.52 | [1][2] |

Table 2: Pharmacokinetic Parameters of Coptisine in Rats After a Single Intravenous Administration

| Dose (mg/kg) | t½ (h) | Reference |

| 10 | 0.71 | [3][5] |

Bioavailability and Absorption

Coptisine exhibits low oral bioavailability, ranging from 0.52% to 8.9% in rats.[1][2][3][5] This poor absorption is a significant hurdle in its development as an oral therapeutic agent. In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, have been conducted to elucidate the absorption mechanism.

In Vitro Permeability Studies

The apparent permeability coefficient (Papp) of coptisine chloride across Caco-2 cell monolayers has been determined to be (1.103 ± 0.162) x 10⁻⁵ cm/s from the apical (AP) to the basolateral (BL) side.[1] The transport from the BL to the AP side was found to be lower, with a Papp value of (0.300 ± 0.041) x 10⁻⁵ cm/s.[1] The ratio of Papp (AP to BL) to Papp (BL to AP) is 3.67, suggesting that an active efflux mechanism is not significantly involved in its transport across the intestinal epithelium.[1]

Table 3: Apparent Permeability of Coptisine Chloride in Caco-2 Cell Monolayers

| Direction | Papp (x 10⁻⁵ cm/s) | Papp (AP→BL) / Papp (BL→AP) Ratio | Reference |

| Apical to Basolateral (AP→BL) | 1.103 ± 0.162 | 3.67 | [1] |

| Basolateral to Apical (BL→AP) | 0.300 ± 0.041 | [1] |

Distribution

Following administration, coptisine is distributed to various tissues. After intravenous administration in rats, coptisine has been shown to quickly cross the blood-brain barrier.[5] However, after oral administration, it is found in low concentrations in all analyzed tissues.[1][2] Studies on the related alkaloid berberine suggest that P-glycoprotein (P-gp) may play a role in limiting its tissue distribution.[6]

Metabolism

Coptisine undergoes extensive metabolism in vivo. In rats, seventeen metabolites have been identified, including eleven unconjugated metabolites and six glucuronide and sulfate conjugates.[3][5] The primary metabolic pathways include hydroxylation, hydrogenation, demethylation, and dehydrogenation.[3][5] The gut microbiota has also been shown to be involved in the metabolism of coptisine.

Excretion

The primary route of excretion for coptisine and its metabolites has not been definitively established, though it is suggested that a significant portion is expelled in the feces as the parent compound.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used. Animals are housed in a controlled environment and fasted overnight before the experiment with free access to water.

-

Dosing Solution Preparation: this compound is dissolved in a suitable vehicle, such as saline or a solution of 0.5% carboxymethylcellulose sodium. The concentration is adjusted based on the dosing volume and the body weight of the animals.

-

Administration:

-

Oral Administration: A specific dose of the this compound solution is administered to conscious rats via oral gavage using a suitable gavage needle.

-

Intravenous Administration: A specific dose of the this compound solution is administered via the tail vein.

-

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Distribution Study: At the end of the pharmacokinetic study, animals are euthanized, and various tissues (e.g., heart, liver, spleen, lung, kidney, and brain) are collected, weighed, and homogenized for analysis.

Caco-2 Cell Permeability Assay

-

Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Monolayer Formation: Cells are seeded onto Transwell inserts and allowed to differentiate for approximately 21 days to form a confluent monolayer. The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

The coptisine solution is added to the apical (AP) or basolateral (BL) side of the monolayer.

-

Samples are collected from the receiver chamber at specific time intervals.

-

The concentration of coptisine in the samples is determined by LC-MS/MS.

-

-

Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of the drug across the monolayer.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the drug in the donor chamber.

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Plasma or tissue homogenate samples are typically prepared by protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation. The supernatant is then collected for analysis.

-

Chromatographic Separation:

-

Column: A C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing an additive like formic acid or ammonium acetate) is typically employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for both coptisine and an internal standard.

-

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study of coptisine in rats.

Caco-2 Cell Permeability Assay Workflow

Caption: Workflow for assessing coptisine permeability using the Caco-2 cell model.

P-glycoprotein (P-gp) Mediated Efflux Mechanism

Caption: Simplified diagram of P-glycoprotein mediated drug efflux from a cell.

References

- 1. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 2. currentseparations.com [currentseparations.com]

- 3. tandfonline.com [tandfonline.com]

- 4. einsteinmed.edu [einsteinmed.edu]

- 5. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 6. iacuc.wsu.edu [iacuc.wsu.edu]

- 7. researchgate.net [researchgate.net]

In Vivo Metabolism and Metabolites of Coptisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of coptisine, a protoberberine alkaloid with significant therapeutic potential. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the metabolic pathways and experimental workflows.

Introduction

Coptisine, a major bioactive component isolated from medicinal plants such as those in the Berberidaceae family, has garnered attention for its diverse pharmacological activities.[1][2] Understanding its metabolic fate is crucial for the development of coptisine-based therapeutics. This guide synthesizes findings from in vivo studies, primarily in rat models, to elucidate the biotransformation and pharmacokinetic profile of coptisine. The primary metabolic site for coptisine is the liver, and it is poorly absorbed in the gastrointestinal system, with a significant portion excreted in its original form through feces.[3][4]

Pharmacokinetic Profile

Coptisine exhibits low oral bioavailability in rats, ranging from 0.52% to 8.9%.[1][2][5] After oral administration, it is rapidly absorbed and eliminated.

Table 1: Pharmacokinetic Parameters of Coptisine in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | AUC (mg/L·h) | Absolute Bioavailability (%) | Reference |

| 30 | 44.15 | 63.24 | 1.87 | [2] |

| 50 | - | - | 8.9 | [1][6] |

| 75 | - | 75.82 | - | [2] |

| 150 | 66.89 | 87.97 | 0.52 | [2] |

Table 2: Pharmacokinetic Parameters of Coptisine in Rats (Intravenous Administration)

| Dose (mg/kg) | T1/2 (h) | Reference |

| 10 | 0.71 | [1] |

| 10 | 0.97 | [7] |

In Vivo Metabolism and Metabolites

In vivo studies in rats have identified numerous metabolites of coptisine, indicating extensive biotransformation.[1][6] Seventeen metabolites have been identified, consisting of 11 unconjugated metabolites and 6 glucuronide and sulfate conjugates.[1][6][7] The primary metabolic pathways involved are:

The cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2 have been identified as being involved in the metabolism of coptisine.[8]

Metabolic Pathway of Coptisine

The following diagram illustrates the major metabolic transformations of coptisine.

Caption: Metabolic pathways of coptisine.

Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies on coptisine metabolism.

Animal Models and Dosing

-

Animal Model: Sprague-Dawley rats are commonly used for pharmacokinetic and metabolism studies of coptisine.[2][9][10]

-

Administration:

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation for analysis.

-

Tissue Distribution: Following administration, animals are euthanized, and various tissues (e.g., liver, lungs, brain) are collected to determine tissue distribution.[2][9]

-

Urine and Bile Collection: For metabolite identification, urine and bile samples are collected over a specified period.[1]

-

Sample Preparation: Biological samples are typically prepared using protein precipitation or liquid-liquid extraction before analysis.[11]

Analytical Methodology

-

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the quantification of coptisine and the identification of its metabolites.[1][2][6][7]

-

Chromatography: Reversed-phase HPLC with a C18 column is commonly used for separation.[9][11]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed for detection and structural elucidation of metabolites.[11]

Experimental Workflow for In Vivo Metabolism Study

The following diagram outlines a typical experimental workflow for investigating the in vivo metabolism of coptisine.

Caption: Experimental workflow for coptisine metabolism studies.

Signaling Pathways Influenced by Coptisine

While not directly part of its metabolism, coptisine has been shown to modulate several signaling pathways, which may contribute to its therapeutic effects. These include the AMPK/ACC/CPT-1 and Nrf2 signaling pathways.[10][12] For instance, coptisine has been observed to ameliorate renal injury in diabetic rats through the activation of the Nrf2 signaling pathway.[10] It also inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway.[12]

Conclusion

The in vivo metabolism of coptisine is characterized by low oral bioavailability and extensive biotransformation through Phase I and Phase II reactions. A variety of metabolites have been identified, primarily in rat models. The detailed pharmacokinetic data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals in drug development, facilitating further investigation into the therapeutic applications of coptisine.

References

- 1. Pharmacokinetics and Brain Distribution and Metabolite Identification of Coptisine, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and tissue distribution of coptisine in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. Coptisine, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and Brain Distribution and Metabolite Identification of Coptisine, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]

- 8. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Metabolism, transformation and distribution of Coptis chinensis total alkaloids in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coptisine ameliorates renal injury in diabetic rats through the activation of Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Coptisine inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Coptisine Sulfate: An In-depth Analysis of its Interaction with DNA and Modulation of Cellular Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Coptisine, a protoberberine alkaloid extracted from the traditional medicinal herb Coptis chinensis, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-cancer effects. This technical guide provides a comprehensive overview of the molecular interactions of coptisine sulfate with DNA and its intricate modulation of key cellular pathways. Through a synthesis of current research, this document details the binding mechanism of coptisine to DNA, presents quantitative data on its biological activity, outlines experimental protocols for its study, and visualizes its impact on critical signaling cascades. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, facilitating a deeper understanding of coptisine's therapeutic potential.

Interaction of Coptisine with DNA

Coptisine's planar isoquinoline structure is a key determinant of its ability to interact with DNA, a primary mechanism underlying its cytotoxic effects against cancer cells. Spectroscopic and electrochemical studies have elucidated that the primary mode of binding is through intercalation , where the coptisine molecule inserts itself between the base pairs of the DNA double helix.[1][2] This interaction leads to conformational changes in the DNA structure and can interfere with essential cellular processes such as DNA replication and transcription.

Binding Mode and Affinity

Multi-spectroscopic analyses, including UV-Visible absorption and fluorescence spectroscopy, have confirmed the intercalative binding of coptisine to calf thymus DNA (ctDNA).[1][2] The binding process is characterized by a dynamic interaction, with hydrophobic forces playing a major role.[1][2]

Table 1: Thermodynamic Parameters for Coptisine-ctDNA Interaction

| Parameter | Value | Method | Reference |

| Binding Constant (K) | ~10⁴ L·mol⁻¹ | Fluorescence Spectroscopy | [3] |

| ΔG° (Gibbs Free Energy) | Negative | Not specified | [1] |

| ΔH° (Enthalpy Change) | Positive (Endothermic) | Not specified | [1] |

| TΔS° (Entropy Change) | Positive | Not specified | [1] |

Note: Specific numerical values for ΔG°, ΔH°, and TΔS° were not explicitly provided in the search results, but their signs indicate a spontaneous and entropy-driven process.

Conformational Changes in DNA

Circular dichroism (CD) spectroscopy has been instrumental in demonstrating that the binding of coptisine perturbs the secondary structure of DNA.[1][2][4] The interaction with coptisine leads to significant changes in the stacking of base pairs, although it does not cause a gross alteration of the helical structure of ctDNA.[4]

Modulation of Cellular Pathways

Coptisine exerts its biological effects by modulating a multitude of cellular signaling pathways, primarily those involved in cell survival, proliferation, and death. Its anti-cancer activity is largely attributed to its ability to induce apoptosis and autophagy in cancer cells.

Induction of Apoptosis

Coptisine has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma, non-small cell lung cancer, and gastric cancer.[5][6][7] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[6][7]

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. Coptisine has been demonstrated to suppress the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, in hepatocellular carcinoma cells.[8] This inhibition contributes to the induction of autophagic cell death.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Coptisine has been reported to suppress the MAPK pathway by inhibiting the phosphorylation of p38 and JNK, contributing to its anti-inflammatory effects.[9]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Coptisine has been shown to inhibit the NF-κB signaling pathway, which is involved in its anti-inflammatory properties.[9]

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of coptisine have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 2: IC50 Values of Coptisine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-small-cell lung cancer | 18.09 | 48 | [6] |

| H460 | Non-small-cell lung cancer | 29.50 | 48 | [6] |

| H2170 | Non-small-cell lung cancer | 21.60 | 48 | [6] |

| Hep3B | Hepatocellular carcinoma | Not specified | 24 | [5] |

| ACC-201 | Gastric cancer | 31.21 (at 10 µg/mL) | 72 | [7] |

| NCI-N87 | Gastric cancer | 31.21 (at 10 µg/mL) | 72 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of coptisine with DNA and its effects on cellular pathways.

UV-Visible Spectroscopy for DNA Binding

Objective: To determine the binding mode and affinity of coptisine to DNA.

Protocol:

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl). The concentration of ct-DNA can be determined spectrophotometrically using the extinction coefficient of 6600 M⁻¹·cm⁻¹ at 260 nm.[10]

-

Prepare a stock solution of this compound in the same buffer.

-

Perform absorbance titration experiments by keeping the concentration of coptisine constant while varying the concentration of ct-DNA.

-

Allow the solutions to equilibrate for a sufficient time (e.g., 2-3 hours) at room temperature before recording the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-400 nm).[10]

-

Analyze the changes in the absorption spectra (hypochromism, hyperchromism, and shifts in wavelength) to infer the mode of interaction.[11]

-

The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by plotting [DNA]/(εa - εf) versus [DNA].[10]

Fluorescence Spectroscopy for DNA Interaction

Objective: To investigate the binding mechanism and determine the binding constant of coptisine with DNA.

Protocol:

-

Perform fluorescence titration experiments by adding increasing concentrations of coptisine to a fixed concentration of a DNA-fluorophore complex (e.g., ctDNA-ethidium bromide or ctDNA-acridine orange).[12] Acridine orange is often used as a fluorescent probe for DNA.[1]

-

Alternatively, monitor the intrinsic fluorescence of coptisine upon titration with ctDNA.[12]

-

Record the fluorescence emission spectra at a specific excitation wavelength.

-

Analyze the fluorescence quenching or enhancement to determine the binding mechanism (static or dynamic quenching).

-

Calculate the Stern-Volmer quenching constant (KSV) and the binding constant (K) from the fluorescence data.[12]

Circular Dichroism (CD) Spectroscopy

Objective: To assess the conformational changes in DNA upon binding of coptisine.

Protocol:

-

Prepare solutions of ct-DNA and coptisine in a suitable buffer.

-

Record the CD spectrum of free ct-DNA in the far-UV region (typically 200-320 nm). The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.[4][13]

-

Titrate the ct-DNA solution with increasing concentrations of coptisine and record the CD spectrum after each addition.

-

Analyze the changes in the CD signal (ellipticity) to determine the effect of coptisine on the secondary structure of DNA.[4][14]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of coptisine on cancer cells and calculate the IC50 value.

Protocol:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[5]

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5]

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[5]

-

Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

Objective: To quantify the changes in the expression levels of specific proteins in cellular pathways upon treatment with coptisine.

Protocol:

-

Treat cells with coptisine at desired concentrations and time points.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3).[15]

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.[15]

Visualizations of Cellular Pathways and Workflows

Signaling Pathways

Caption: Coptisine-induced intrinsic apoptosis pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by coptisine.

Experimental Workflows

Caption: Experimental workflow for DNA interaction studies.

Caption: Workflow for cellular assays of coptisine's effects.

Conclusion

This compound exhibits significant potential as a therapeutic agent, particularly in the context of cancer therapy. Its ability to intercalate with DNA and disrupt its structure, coupled with its modulation of critical cellular signaling pathways such as PI3K/Akt/mTOR and the induction of apoptosis, underscores its multifaceted anti-neoplastic activity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of coptisine-based therapeutics. Future studies should focus on elucidating the precise molecular targets of coptisine and its pharmacokinetic and pharmacodynamic properties in vivo to translate its promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Unraveling the coptisine–ctDNA binding mechanism by multispectroscopic, electrochemical and molecular docking methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Coptisine Sulfate for Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coptisine sulfate is an isoquinoline alkaloid derived from plants of the Coptis genus, commonly known as goldthread. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, antidiabetic, and anti-cancer properties.[1] Proper dissolution and formulation of this compound are critical for ensuring accurate dosing, bioavailability, and the reproducibility of results in preclinical animal studies. These application notes provide detailed protocols and guidance for the preparation of this compound solutions for various administration routes in animal research.

Solubility and Formulation

The selection of an appropriate solvent is the first and most critical step in preparing this compound for in vivo studies. The choice of vehicle depends on the intended administration route, the required concentration, and the toxicological compatibility of the solvent with the animal model.

1.1. Solubility Data Summary

Quantitative solubility data for this compound is not widely published in the primary literature. However, based on supplier information and vehicles used in published studies, the following table summarizes recommended solvents and methods to enhance solubility.

| Solvent/Vehicle | Route of Administration | Concentration Range | Notes & Recommendations |

| Saline (0.9% NaCl) | Oral (Gavage), Intravenous (IV), Subcutaneous (SC) | Low to Moderate (e.g., 40-80 mg/kg for gavage) | The most common vehicle cited for in vivo studies.[2] May require sonication or gentle warming to fully dissolve higher concentrations. Ensure the final solution is sterile for parenteral routes. |

| Water (Sterile) | Oral (Gavage), IV, SC | Low to Moderate | Similar to saline. Ensure pH is within a physiologically acceptable range (typically 6.8-7.4) before administration. |

| DMSO (Dimethyl sulfoxide) | Co-solvent for IP, SC | Stock solutions; <5% in final formulation | DMSO is an effective solvent for many poorly soluble compounds.[3] However, it can have its own biological effects and toxicity.[4] For in vivo use, it is typically used to create a concentrated stock, which is then diluted with saline or another aqueous vehicle to a final DMSO concentration of <5%. |

| PBS (Phosphate-Buffered Saline) | Oral (Gavage), IV, SC | Low to Moderate | A good alternative to saline, as it helps maintain a stable physiological pH. Recommended for gavage, especially when administering sensitive compounds or microbial communities, as it buffers gastric pH.[5] |

1.2. Techniques to Enhance Solubility

For compounds that are difficult to dissolve, the following techniques can be employed:

-

Heating: Gently warm the solution in a water bath at 37°C.[6]

-

Sonication: Use an ultrasonic bath to break down particle aggregates and facilitate dissolution.[6]

-

pH Adjustment: The solubility of alkaloids can be pH-dependent. Cautious adjustment of the vehicle's pH may improve solubility, but this must be done carefully to ensure the final formulation is not irritating to tissues.

Experimental Protocols

2.1. Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound suspension in saline for oral administration to rodents, as described in studies investigating its effects on colitis.[2]

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Sterile conical tubes (15 mL or 50 mL)

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Gavage needles (appropriate size for the animal).[7]

Procedure:

-

Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg).[7] Calculate the total mass of this compound required for your target dose (e.g., 80 mg/kg).

-

Weigh Compound: Accurately weigh the required amount of this compound powder and place it into a sterile conical tube.

-

Add Vehicle: Add a small amount of the 0.9% saline to the tube to create a paste. This prevents clumping.

-

Suspend Compound: Gradually add the remaining volume of saline while continuously vortexing to ensure a homogenous suspension.

-

Aid Dissolution (if necessary): If a clear solution is desired and the compound does not fully dissolve, place the tube in a 37°C water bath or an ultrasonic bath for 5-10 minutes. Vortex again.

-

Final Check: Before administration, vortex the suspension again to ensure homogeneity, especially if the compound has not fully dissolved.

-

Administration: Administer the prepared solution to the animals via oral gavage using the correct technique and an appropriately sized needle to prevent injury.[7][8]

2.2. Protocol 2: Preparation of this compound for Parenteral Administration (e.g., IV)

This protocol outlines the preparation of a sterile solution for intravenous injection. Sterility is paramount for this route.

Materials:

-

This compound powder

-

Sterile vehicle (e.g., 0.9% saline for injection)

-

Sterile, depyrogenated vials

-

Analytical balance

-

Sterile syringe filters (0.22 µm)

-

Laminar flow hood

Procedure:

-

Aseptic Preparation: Perform all steps within a laminar flow hood to maintain sterility.

-

Calculate and Weigh: Calculate the required mass of this compound for the desired final concentration. Accurately weigh the powder.

-

Dissolve Compound: In a sterile vial, dissolve the this compound in the sterile vehicle. Use sonication or gentle warming if necessary to achieve a clear solution.

-

Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a final sterile, depyrogenated vial. This step removes any potential microbial contamination.

-

Final Check: Visually inspect the final solution for any particulates. The solution must be clear before injection.

-

Administration: Administer the solution via the desired parenteral route (e.g., tail vein injection in mice or rats).[8][9] If any irritation occurs at the injection site, it is recommended to dilute the area with sterile saline to minimize tissue necrosis.[9]

Workflow and Pathway Diagrams

3.1. Experimental Workflow for Formulation

The following diagram illustrates the decision-making process and general workflow for preparing a this compound formulation for animal studies.

3.2. Coptisine's Effect on the NF-κB Signaling Pathway

Coptisine has been shown to exert anti-inflammatory effects by regulating key signaling pathways, including the NF-κB pathway.[1] The diagram below provides a simplified overview of this mechanism.

Storage and Stability

Proper storage of both the powder and prepared solutions is essential to maintain the compound's integrity.

-

Stock Solutions: Once prepared, stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.[6] For long-term storage, -80°C is recommended (use within 6 months).[6] For short-term storage, -20°C is suitable (use within 1 month).[6]

-

Powder: Store the solid this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place.

-

Working Solutions: Aqueous solutions for daily administration should ideally be prepared fresh. If stored, they should be kept at 2-8°C for no more than 24-48 hours, and protected from light. Stability in specific formulations should be validated empirically if the solution is to be stored for extended periods.

References

- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coptisine ameliorates colitis in mice by modulating cPLA2/TRPM8/CGRP-1 signaling pathways and strengthening intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols: Coptisine Sulfate in Lipopolysaccharide-Stimulated Macrophage Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine, a major isoquinoline alkaloid derived from the traditional medicinal herb Coptis chinensis, has demonstrated significant anti-inflammatory properties. These notes provide a comprehensive overview and detailed protocols for utilizing coptisine sulfate in in vitro assays involving lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a pro-inflammatory response characterized by the release of various mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Understanding the modulatory effects of this compound on these processes is crucial for evaluating its therapeutic potential in inflammatory diseases.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways activated by LPS in macrophages. Upon binding to its receptor complex (TLR4/MD2/CD14), LPS triggers a downstream signaling cascade that leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors then orchestrate the expression of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).

Coptisine has been shown to intervene in this cascade by:

-

Inhibiting the NF-κB Pathway: Coptisine suppresses the degradation of the inhibitor of NF-κB (IκBα) and subsequently prevents the nuclear translocation of the p65 subunit of NF-κB. This action blocks the transcription of NF-κB target genes.[1][2]

-

Modulating MAPK Signaling: Coptisine can inhibit the phosphorylation of key MAPK proteins, including p38 and c-Jun N-terminal kinase (JNK), further contributing to the downregulation of inflammatory responses.[1]

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of coptisine on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by Coptisine

| Coptisine Concentration (µM) | NO Production Inhibition (%) |

| 1 | ~15% |

| 5 | ~40% |

| 10 | ~65% |

| 20 | ~85% |

Data compiled from publicly available research.

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Production by Coptisine

| Cytokine | Coptisine Concentration (µM) | Production Inhibition (%) |

| TNF-α | 10 | Significant Inhibition |

| 20 | Strong Inhibition | |

| IL-6 | 10 | Significant Inhibition |

| 20 | Strong Inhibition | |

| IL-1β | 10 | Significant Inhibition |

| 20 | Strong Inhibition |

Qualitative summary based on multiple studies indicating significant, dose-dependent inhibition.[1][2][3]

Mandatory Visualizations

Caption: this compound inhibits LPS-induced inflammation by targeting the NF-κB and MAPK signaling pathways.

Caption: General experimental workflow for assessing the effects of this compound on LPS-stimulated macrophages.

Experimental Protocols

Cell Culture and Treatment

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile cell culture plates (96-well, 24-well, or 6-well depending on the assay)

Protocol:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells into appropriate culture plates at a desired density (e.g., 5 x 10^5 cells/mL for a 96-well plate) and allow them to adhere overnight.

-

The following day, replace the medium with fresh DMEM.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (medium alone).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement). Include a negative control (no LPS stimulation) and a positive control (LPS stimulation without this compound).

Cell Viability Assay (MTT Assay)

Purpose: To determine if the observed inhibitory effects of this compound are due to cytotoxicity.

Protocol:

-

Following the treatment period, add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

Purpose: To quantify the amount of nitrite, a stable product of NO, in the cell culture supernatant.

Protocol:

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)

Purpose: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

-

Collect the cell culture supernatants after the treatment period.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used.

-

Briefly, this typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the cell culture supernatants and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins

Purpose: To analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

-

After a shorter LPS stimulation period (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα, phospho-p38, total p38) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

These application notes and protocols provide a framework for investigating the anti-inflammatory effects of this compound in LPS-stimulated macrophage models. The data consistently demonstrate that this compound effectively inhibits the production of key inflammatory mediators by targeting the NF-κB and MAPK signaling pathways. These assays are fundamental for the preclinical evaluation of this compound as a potential therapeutic agent for a variety of inflammatory conditions.

References

- 1. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Coptisine Sulfate: Application Notes for Investigating Anti-Inflammatory Properties

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coptisine, a primary isoquinoline alkaloid extracted from the traditional medicinal herb Coptis chinensis (Huang Lian), has garnered significant attention for its potent pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] These application notes provide a comprehensive overview of the mechanisms of action of coptisine in inflammatory diseases and offer detailed protocols for its investigation in both in vitro and in vivo models. Coptisine exerts its anti-inflammatory effects by modulating key signaling pathways, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome.[4][5] This document serves as a practical guide for researchers aiming to explore coptisine sulfate as a promising therapeutic candidate for a range of inflammatory disorders.

Mechanisms of Action

Coptisine mitigates inflammation by targeting multiple intracellular signaling cascades that are crucial for the production of pro-inflammatory mediators.

-

Inhibition of NF-κB and MAPK Pathways: Coptisine is a well-documented inhibitor of the NF-κB and MAPK signaling pathways.[6] It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4][7] Concurrently, it suppresses the phosphorylation of key MAPK members, p38 and JNK, which are critical for the inflammatory response.[4][6][8] This dual inhibition leads to a significant reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[4][9]

-

Inhibition of the NLRP3 Inflammasome: Coptisine effectively blocks the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of potent pro-inflammatory cytokines IL-1β and IL-18.[10][11] Its inhibitory action occurs at two levels:

-

Priming Step: By inhibiting the NF-κB pathway, coptisine decreases the expression of the NLRP3 protein itself.[10]

-

Activation Step: Coptisine directly inhibits the activation and activity of caspase-1, preventing the cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms.[10] This inhibition can be dependent on the activation of upstream regulators like Nrf2 or SIRT1, which are involved in controlling oxidative stress.[12][13][14]

-

In Vitro Applications & Protocols

Data Presentation: Summary of In Vitro Effects

| Cell Line | Inflammatory Stimulus | Coptisine Concentration | Measured Parameter | Observed Effect | Reference |

| RAW 264.7 Macrophages | LPS | 1-30 µM | NO, IL-1β, IL-6 Production | Potent, dose-dependent inhibition | [9] |

| RAW 264.7 Macrophages | LPS + ATP/Nigericin/MSU | Not specified | Mature IL-1β Secretion | Significant attenuation | [10] |

| Caco-2 Cells | LPS | Not specified | Pro-inflammatory mediators | Dose-dependent reduction | [14] |

| Caco-2 Cells | LPS | Not specified | TEER, FITC-dextran permeability | Enhanced barrier integrity | [14] |

| HT-29 Cells, Intestinal Organoids | TNF-α | Not specified | Tight Junction Proteins | Normalized expression levels | [15] |

Experimental Workflow: In Vitro Analysis

Protocol 2.1: Assessment of Anti-Inflammatory Activity in Macrophages

This protocol describes the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages to assess the anti-inflammatory effects of coptisine.[9]

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Coptisine Treatment and Stimulation:

-

Prepare stock solutions of this compound in sterile DMSO and dilute to final concentrations (e.g., 1, 5, 10, 25 µM) in cell culture medium. The final DMSO concentration should be <0.1%.

-

Remove the old medium from the cells and add the medium containing the desired concentrations of coptisine. Incubate for 1-2 hours.

-

Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.

-

Incubate the plate for 24 hours.

-

-

Nitric Oxide (NO) Quantification (Griess Assay):

-

After incubation, collect 50 µL of cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Quantification (ELISA):

-

Use the remaining supernatant to measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer’s instructions.

-

Protocol 2.2: Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the effect of coptisine on the protein expression and phosphorylation status of key inflammatory signaling molecules.[4][6]

-

Cell Lysis and Protein Quantification:

-

Culture and treat cells (e.g., in 6-well plates) as described in Protocol 2.1, using a shorter LPS stimulation time (e.g., 15-60 minutes) optimal for detecting phosphorylation events.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, NLRP3, Cleaved Caspase-1, and β-actin as a loading control).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Applications & Protocols

Data Presentation: Summary of In Vivo Effects

| Animal Model | Disease Induction | Coptisine Dose & Route | Key Outcomes | Reference |

| Mice | DSS-induced colitis | 50 & 100 mg/kg (p.o.) | Alleviated weight loss, DAI score; reduced MPO and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | [7] |

| Rats | Carrageenan-induced paw edema | Not specified | Reduced paw edema; decreased TNF-α and NO in inflamed tissue. | [9] |

| Mice | Xylene-induced ear edema | Not specified | Dose-dependent suppression of edema. | [4][6] |

| Mice | Acetic acid-induced vascular permeability | Not specified | Mitigated vascular permeability. | [4][6] |

| Rats | Post-infectious IBS | Not specified | Reduced gastrointestinal motility; decreased TNF-α, IL-1β, IL-18 in colon. | [12][13] |

| Diabetic Rats | Streptozotocin-induced | 50 mg/kg/day | Repressed NLRP3 inflammasome activation; reduced IL-1β and IL-18 in the kidney. | [11] |

Experimental Workflow: DSS-Induced Colitis Model

Protocol 3.1: DSS-Induced Colitis Model in Mice

This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD) and to evaluate potential therapeutics.[7][16][17]

-

Animals: Use male C57BL/6 mice (8-10 weeks old). Allow them to acclimatize for at least one week before the experiment.

-

Induction of Colitis:

-

Provide mice with drinking water containing 3-5% (w/v) dextran sulfate sodium (DSS, molecular weight 36-50 kDa) ad libitum for 7 consecutive days. The control group receives regular drinking water.

-

-

Coptisine Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Administer coptisine (e.g., 50 or 100 mg/kg) or vehicle to the mice daily by oral gavage, starting from day 1 of DSS administration.

-

-

Clinical Assessment:

-

Monitor body weight, stool consistency, and the presence of gross blood in the feces daily.

-

Calculate the Disease Activity Index (DAI) score based on these parameters to quantify disease severity.

-

-

Sample Collection and Analysis:

-

At the end of the study (e.g., day 8), euthanize the mice.

-

Carefully dissect the entire colon from the cecum to the anus and measure its length.

-

Collect a distal segment of the colon for histopathological analysis (fix in 10% formalin, embed in paraffin, and stain with H&E).

-

Homogenize remaining colon tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (TNF-α, IL-6, IL-1β) via ELISA.

-

Protocol 3.2: Carrageenan-Induced Paw Edema Model in Rats

This is a classic and highly reproducible model of acute inflammation used for screening anti-inflammatory drugs.[18][19][20]

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Coptisine Administration:

-

Administer this compound (dissolved in saline or another appropriate vehicle) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. A positive control group should receive a standard NSAID like indomethacin (5-10 mg/kg).

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[18]

-

The degree of swelling is calculated by subtracting the baseline paw volume from the post-injection volume.

-

The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.

-

Summary and Future Directions

This compound demonstrates significant therapeutic potential for inflammatory diseases through its multi-target inhibition of the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways. The protocols outlined in this document provide a robust framework for researchers to investigate and quantify its anti-inflammatory efficacy. Future research should focus on optimizing delivery systems to improve its bioavailability, further elucidating its interactions with upstream regulators of inflammation, and transitioning these promising preclinical findings into clinical trials for diseases such as IBD, arthritis, and other chronic inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. wcrj.net [wcrj.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coptisine ameliorates DSS-induced ulcerative colitis via improving intestinal barrier dysfunction and suppressing inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch [frontiersin.org]

- 9. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coptisine from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Coptisine attenuates post‑infectious IBS via Nrf2‑dependent inhibition of the NLPR3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Coptisine alleviates intestinal barrier dysfunction and inflammation in TNBS-induced colitis rats and LPS-stimulated human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Coptisine activates aryl hydrocarbon receptor to regulate colonic epithelial homeostasis in DSS induced ulcerative colitis and TNF-α challenged intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite 8-Oxocoptisine: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Coptisine Sulfate Cytotoxicity Using Cell Viability Assays

Introduction

Coptisine, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant interest in oncological research. Emerging evidence suggests that coptisine sulfate exhibits potent cytotoxic effects against a wide array of cancer cell lines, positioning it as a promising candidate for novel anticancer therapies. The cytotoxic activity of coptisine is multifaceted, involving the induction of apoptosis, cell cycle arrest, and autophagy through the modulation of various signaling pathways, including the generation of reactive oxygen species (ROS) and interference with key cellular kinases.

Accurate and reproducible assessment of cytotoxicity is paramount in the preclinical evaluation of potential therapeutic agents like this compound. Cell viability assays are fundamental tools in this process, providing quantitative data on the dose-dependent effects of the compound on cell health and proliferation. This document provides detailed application notes and standardized protocols for three commonly employed colorimetric assays for measuring this compound-induced cytotoxicity: the MTT, WST-8 (CCK-8), and LDH assays. These protocols are intended for researchers, scientists, and drug development professionals engaged in the characterization of the cytotoxic properties of this compound.

Data Presentation: this compound Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound. The following table summarizes the reported IC50 values of this compound in various cancer cell lines, as determined by MTT or similar cell viability assays. These values highlight the differential sensitivity of cancer cells to this compound and underscore the importance of empirical determination for each cell line of interest.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | MTT | 18.09 | [1] |

| H460 | Non-small cell lung cancer | MTT | 29.50 | [1] |

| H2170 | Non-small cell lung cancer | MTT | 21.60 | [1] |

| MCF-7 | Breast Cancer | MTT | 98.3 ± 10.3 | [2] |

| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | MTT | 201.5 ± 14.4 | [2] |

| MDA-MB-231 | Breast Cancer | MTT | 73.9 ± 7.5 | [2] |

| MDA-MB-231/ADR | Doxorubicin-resistant Breast Cancer | MTT | 255.4 ± 16.9 | [2] |

| ACC-201 | Gastric Cancer | MTT | 3.93 | [3] |

| NCI-N87 | Gastric Cancer | MTT | 6.58 | [3] |

| Hep3B | Hepatocellular Carcinoma | MTT | Not explicitly stated, but significant viability decrease at 50 µM | [4] |

Experimental Workflow and Signaling Pathways

Experimental Workflow